1-(4-Ethoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxybenzyl)-4-(2-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features an ethoxybenzyl group and a pyridylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzyl)-4-(2-pyridylmethyl)piperazine typically involves the reaction of 1-(4-ethoxybenzyl)piperazine with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)-4-(2-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or pyridyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds.
Scientific Research Applications
1-(4-Ethoxybenzyl)-4-(2-pyridylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Chlorobenzyl)-4-(2-pyridylmethyl)piperazine: Contains a chlorobenzyl group instead of an ethoxybenzyl group.
1-(4-Fluorobenzyl)-4-(2-pyridylmethyl)piperazine: Features a fluorobenzyl group in place of the ethoxybenzyl group.
Uniqueness
1-(4-Ethoxybenzyl)-4-(2-pyridylmethyl)piperazine is unique due to the presence of both ethoxybenzyl and pyridylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s lipophilicity and reactivity, while the pyridylmethyl group can affect its binding affinity to specific targets.
Properties
Molecular Formula |
C19H25N3O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C19H25N3O/c1-2-23-19-8-6-17(7-9-19)15-21-11-13-22(14-12-21)16-18-5-3-4-10-20-18/h3-10H,2,11-16H2,1H3 |
InChI Key |
OCBPZWIBIDDBDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.